N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine is a complex organic compound that belongs to the class of amines. It features a unique structure that includes both cyclohexyl and phenyl groups, which contribute to its potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and possible therapeutic applications.
The compound can be synthesized through various chemical reactions, utilizing starting materials that are readily available in organic chemistry laboratories. The specific methods of synthesis will be detailed in the synthesis analysis section.
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine can be classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. Its classification may also extend to include categories based on its potential pharmacological effects, such as antitumor or analgesic properties.
The synthesis of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine typically involves a multi-step process:
The reactions typically require specific conditions such as controlled temperature, solvents (e.g., dichloromethane or ethanol), and catalysts (e.g., triethylamine). The yield and purity of the final product can be optimized by adjusting these parameters.
The molecular structure of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine can be represented as follows:
This structure features a phenyl ring substituted with a cyclohexylethoxy group and an amine group attached to a propyl chain with another phenyl substituent.
Key structural data includes bond lengths and angles, which can be determined through computational chemistry methods or X-ray crystallography if available.
The compound may undergo several chemical reactions typical for amines, including:
The reactivity of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine can vary based on the electronic properties imparted by its substituents, influencing its behavior in different chemical environments.
The mechanism of action for N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine is not fully elucidated but may involve interactions at specific biological targets:
Experimental studies are necessary to determine the specific interactions and efficacy of this compound in biological systems.
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine has potential applications in:
Reductive amination represents the most efficient route for constructing the secondary amine core of N-[4-(2-cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine. This one-pot methodology circumvents the over-alkylation issues inherent in direct nucleophilic substitution. The reaction involves the condensation of 4-(2-cyclohexylethoxy)benzaldehyde (1) with 3-phenylpropylamine (2) to form an imine intermediate, followed by reduction to the target amine (3). Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–7 is the optimal reducing system, achieving >85% yield by minimizing competing aldehyde reduction and enabling selective iminium ion reduction under mild acid catalysis [3] [6].
Table 1: Reducing Agents for Reductive Amination
Reducing Agent | Solvent System | Reaction pH | Yield Range | Key Advantage |
---|---|---|---|---|
NaBH₃CN | MeOH, 1% AcOH | 5–6 | 85–92% | Imine selectivity, functional group tolerance |
NaBH(OAc)₃ | DCE, AcOH | 4–5 | 78–86% | Mild conditions, reduced cyanide risk |
NaBH₄ | MeOH | Neutral | 40–55% | Low cost |
Pyridine-BH₃ | THF | 7–8 | 65–75% | Chemoselectivity for sterically hindered imines |
Alternative carbonyl precursors like ketones require harsher conditions due to slower imine formation kinetics. The reaction demonstrates excellent functional group compatibility, preserving the cyclohexyl ether moiety and aromatic rings. For industrial scale-ups, catalytic hydrogenation using Pd/C or Rh/Al₂O₃ under 50–100 psi H₂ affords 80–88% yield but necessitates high-pressure equipment [6].
The 4-(2-cyclohexylethoxy)phenyl segment is synthesized via Williamson ether synthesis, an Sₙ2 reaction between 4-hydroxyphenol (4) and 2-cyclohexylethyl bromide (5). Alkoxide formation with NaH in THF (0°C to RT) precedes the addition of the alkyl halide, yielding 90–95% of the ether 6. Key optimization parameters include:
Table 2: Nucleophilicity Parameters for Amine/Ether Synthesis
Nucleophile | Relative Rate (k) vs. Et₃N | Optimal Electrophile | Steric Tolerance |
---|---|---|---|
4-Hydroxyphenoxide | 1.0 (reference) | Primary alkyl halide | Low |
3-Phenylpropylamine | 0.3 | Aldehyde (reductive amination) | Moderate |
Secondary alkyl amines | 0.1 | Activated aryl halides | Low |
t-Butoxide | 12.5 | Methyl halide | High |
Notably, direct N-alkylation of 4-(2-cyclohexylethoxy)aniline with 3-phenylpropyl bromide gives <30% yield due to amine basicity-promoted E2 elimination. Thus, sequential ether formation followed by reductive amination is preferred [7].
A convergent synthesis route maximizes yield and purity:1. Ether Synthesis:- Deprotonation of 4-hydroxyphenol (4) with NaH in THF- Addition of 2-cyclohexylethyl bromide (5) → 4-(2-cyclohexylethoxy)phenol (6) (92% yield) [5]2. Electrophile Activation:- Conversion of 6 to mesylate using MsCl/Et₃N in DCM3. Amine Coupling:- Displacement with 3-phenylpropylamine (2) in DMF/K₂CO₃ at 80°C → Target amine (3) (75–80% yield) [8]
Alternatively, reductive amination of 6-derived aldehyde (via Dess-Martin oxidation) with 2 achieves 85% yield. Purification via silica gel chromatography (hexane/EtOAc gradient) or bulb-to-bulb distillation (150°C, 0.25 mmHg) delivers >99% purity [8].
While N-[4-(2-cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine lacks chiral centers, its structural analogs with α-methyl/aryl substituents require enantioselective synthesis. Two advanced strategies dominate:
Table 3: Asymmetric Synthesis Methods for Chiral Analogs
Method | Catalyst/Reagent | ee Range | Scale Demonstrated | Limitation |
---|---|---|---|---|
IRED biocatalysis | Engineered RedAm/NADPH | 90–99% | Multi-kilogram | Substrate-specific screening required |
Transition metal catalysis | Ru-(S)-BINAP/HCO₂NH₄ | 80–95% | Laboratory | Pd leaching in pharmaceutical APIs |
Chiral auxiliary | (S)-1-Phenylethylamine | >95% d.e. | 100g | Two-step deprotection |
Borane reduction | (R)-CBS catalyst | 88–94% | 10g | Moisture sensitivity |
Biocatalytic methods show superior sustainability, operating at 25–40°C in aqueous buffers with 500–10,000 catalytic turnovers [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4